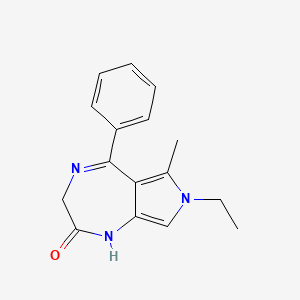

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-7-ethyl-6-methyl-5-phenyl-

Description

The compound Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-7-ethyl-6-methyl-5-phenyl- belongs to the pyrrolodiazepine class, characterized by a fused pyrrole and diazepine ring system. Its structure includes a seven-membered diazepine ring fused to a five-membered pyrrole ring, with substituents at positions 5 (phenyl), 6 (methyl), and 7 (ethyl).

Properties

CAS No. |

57435-92-4 |

|---|---|

Molecular Formula |

C16H17N3O |

Molecular Weight |

267.33 g/mol |

IUPAC Name |

7-ethyl-6-methyl-5-phenyl-1,3-dihydropyrrolo[3,4-e][1,4]diazepin-2-one |

InChI |

InChI=1S/C16H17N3O/c1-3-19-10-13-15(11(19)2)16(17-9-14(20)18-13)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,18,20) |

InChI Key |

ZKBWSUUIPFUHLM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C2C(=C1C)C(=NCC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, specifically the compound 3,7-dihydro-7-ethyl-6-methyl-5-phenyl-, is a member of the pyrrolo[1,4]benzodiazepine family. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical and Structural Properties

The molecular formula for Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one is , with a molecular weight of approximately 317.37 g/mol. The compound features a complex tricyclic structure that contributes to its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C20H17N3O |

| Molecular Weight | 317.37 g/mol |

| SMILES | CC1=C2C(=C(N1)C3=CC=CC=C3)NC(=O)CN=C2C4=CC=CC=C4 |

| InChI | InChI=1S/C20H17N3O/c1-13-17-18(14-8-4-2-5-9-14)21-12-16(24)23-20(17)19(22-13)15-10-6-3-7-11-15/h2-11,22H,12H2,1H3,(H,23,24) |

Anticancer Activity

Research has indicated that pyrrolo[1,4]benzodiazepines exhibit significant anticancer properties. For instance, derivatives of these compounds have been shown to interact with DNA and inhibit tumor growth in various cancer cell lines. A notable example is the compound SJG-136 which is currently in Phase II clinical trials for its anticancer efficacy .

Antimicrobial Properties

Pyrrolo[1,4]benzodiazepines have also demonstrated antimicrobial activity against a range of pathogens. Some studies have reported their effectiveness as non-nucleoside inhibitors of HIV reverse transcriptase, which suggests potential applications in antiviral therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound class are noteworthy. Certain derivatives have been reported to exhibit analgesic and anti-inflammatory effects comparable to established drugs like diclofenac sodium .

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrrolo[1,4]benzodiazepine derivatives for their cytotoxic effects against cancer cell lines. The results indicated that modifications in the structure significantly influenced their potency against various cancers .

- Antimicrobial Evaluation : Another research article focused on the synthesis of pyrrolo[1,4]benzodiazepines and their evaluation as potential antimicrobial agents. The findings suggested that certain derivatives exhibited strong inhibitory effects on bacterial growth .

- Anti-inflammatory Studies : A recent investigation assessed the anti-inflammatory properties of pyrrolo[1,4]benzodiazepine derivatives. The results demonstrated significant reductions in inflammation markers in treated models compared to controls .

Scientific Research Applications

Unfortunately, the search results provided do not contain information regarding the applications of the specific compound "Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-7-ethyl-6-methyl-5-phenyl-". However, the search results do provide information on similar compounds, which may be relevant.

Similar Compounds and Their Properties

- Pyrrolo(3,4-e)-1,4-diazepin-2(1H)-one, 3,7-dihydro-8-bromo-6,7-dimethyl-5-phenyl- : This compound has a molecular weight of 332.2 . It is predicted to have a boiling point of 489.3±45.0 °C and a density of 1.53±0.1 g/cm3 .

- Pyrrolo(3,4-e)-1,4-diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-nitro-5-phenyl- : This compound has a molecular weight of 298.3 . It is predicted to have a boiling point of 515.5±50.0 °C and a density of 1.42±0.1 g/cm3 .

Synthesis of Pyrrolo[3,2-e][1,4]diazepin-2-one

- A solution-phase synthesis of the pyrrolo[3,2-e][1,4]diazepin-2-one scaffold has been achieved starting from (2S,4R)-4-hydroxproline .

Potential Applications Based on Related Research

While the provided search results do not directly address the applications of the specific compound, they do touch on areas where similar compounds or related research might be relevant:

- Plant Disease Management: Research into plant diseases and the development of methods for early detection are crucial for reducing economic losses in agriculture . Innovative approaches, such as sensors that analyze host responses, could deliver instantaneous results and detect early infections directly in the field .

- Biocontrol Agents: Certain strains of Bacillus and Pseudomonas have shown potential as biocontrol agents against fungal pathogens in crops . These agents could help manage diseases like gray mold, which is caused by Botrytis cinerea .

- Anti-inflammatory Properties: Bibenzyls, specialized metabolites from Cannabis, have shown anti-inflammatory properties in animal cell models . Research in this area could lead to the development of natural product therapeutics .

Comparison with Similar Compounds

Key Observations :

- Aryl Substituents : Halogenated phenyl groups (e.g., bromo, chloro) in analogs () improve binding to hydrophobic enzyme pockets and metabolic stability .

- Thioxo Modifications: Thiazolo-pyrimidinone derivatives () exhibit sulfur-mediated hydrogen bonding, a feature absent in the target compound but critical for kinase inhibition .

Ring System and Conformational Analysis

The puckering of the diazepine ring, as defined by Cremer and Pople (), influences conformational stability. The target compound’s diazepine ring likely adopts a boat or chair conformation, while analogs with fused thiazole or imidazole rings (e.g., ) display restricted puckering, enhancing rigidity and target selectivity .

Pharmacological and Physicochemical Properties

Predicted Bioactivity

- CNS Modulation : The phenyl and ethyl groups resemble Ziprasidone (), suggesting dopamine or serotonin receptor affinity .

Physicochemical Data

Preparation Methods

General Synthetic Strategy

The preparation of this compound class generally involves multi-step synthetic protocols starting from substituted pyrrole derivatives, followed by formation of the diazepine ring through intramolecular cyclization involving amide or acetamide intermediates. Key steps include:

- Formation of N-(4-aroyl-5-methyl-(1H)pyrrol-3-yl) 2-iodoacetamide intermediates.

- Reaction with hydroxylamine to form oxime or related intermediates.

- Cyclization to form the fused pyrrolo-diazepine core.

- Introduction of substituents such as ethyl and methyl groups via alkylation or acylation reactions.

Detailed Stepwise Synthesis (Based on EP0066762A2)

A representative synthesis pathway, as disclosed in European Patent EP0066762A2, involves the following key steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of N-(4-aroyl-5-methyl-(1H)pyrrol-3-yl) 2-iodoacetamide | Reaction of 3-aroyl-4-aminopyrrole with chloroacetic acid chloride followed by iodination | Provides key intermediate for ring closure |

| 2 | Reaction with hydroxylamine | Excess hydroxylamine (prepared in situ with alkali metal hydroxide) in lower alkanol solvent | Forms oxime intermediate facilitating cyclization |

| 3 | Cyclization to pyrrolo-diazepine | Intramolecular ring closure under controlled heating | Forms the 1,4-diazepin-2-one fused to pyrrole |

| 4 | Alkylation/functional group modification | Introduction of ethyl and methyl groups via selective alkylation | Tailors pharmacological properties |

This method yields the target compound with high regioselectivity and purity, suitable for pharmaceutical applications.

Alternative Synthetic Routes and Intermediates

- The chloroacetamide derivatives used as intermediates can be prepared by reacting chloroacetic acid chloride with 3-aroyl-4-aminopyrrole derivatives, allowing variation in substituents (R groups) to fine-tune biological activity.

- Intermediates of formula IV and V (as per patent nomenclature) are isolated and characterized to ensure the integrity of the synthetic pathway.

- The use of iodoacetamide intermediates facilitates nucleophilic substitution reactions critical for ring formation.

Research Findings and Analysis of Preparation

Pharmacological Relevance and Synthetic Efficiency

- The introduction of a hydroxy function at C-3 on the diazepine ring significantly increases anticonvulsant and anxiolytic activity compared to related compounds lacking this group.

- The synthetic route described allows for the preparation of derivatives with various alkyl and aryl substitutions, enhancing the compound's pharmacological profile.

- The multi-step synthesis is robust, with yields and purity suitable for further pharmaceutical development.

Experimental Data Highlights

Summary Table of Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.